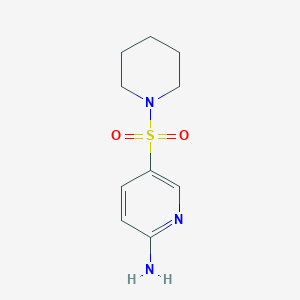

5-(哌啶-1-基磺酰基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(Piperidine-1-sulfonyl)pyridin-2-amine” is a compound that has a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . This reaction yields piperidine and ammonia as the main products . Additionally, piperidine can also be synthesized from pyridine through a reduction process . Pyridine is hydrogenated to produce piperidine in the presence of a catalyst such as Raney Nickel .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH 2 -) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidines serve as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .科学研究应用

催化和合成应用

研究表明了哌啶及其衍生物在催化过程和合成应用中的作用。例如,吡啶在 NiMo/γ-Al2O3 催化剂上的加氢脱氮 (HDN) 涉及将吡啶氢化为哌啶,然后开环和脱氮,展示了哌啶结构在精炼过程中的重要性 (Raghuveer、Thybaut 和 Marin,2016 年)。此外,胺催化的原子层沉积 (ALD) 工艺已将哌啶用作催化剂,强调了其在材料科学中创建磺酸催化剂的有效性 (Jackson 等人,2013 年)。

药物化学和药物设计

哌啶及其磺酰衍生物已被合成并评估其潜在治疗应用。例如,为治疗阿尔茨海默病而设计的化合物对乙酰胆碱酯酶表现出酶抑制作用,证明了哌啶结构在解决神经退行性疾病方面的潜力 (Rehman 等人,2018 年)。此外,使用哌啶合成吡唑并[1,5-a]吡啶衍生物突出了该支架在药物化学中生成具有潜在生物活性的化合物的多功能性 (Reddy、Sharadha 和 Kumari,2022 年)。

杂环化学和功能材料

对杂环化学的进一步研究导致了涉及哌啶衍生物的新型合成路线的开发。通过一锅多组分程序创建稠密官能化的哌啶体现了该化合物在高效合成方法中的作用 (Palermo 等人,2016 年)。类似地,将螺哌啶基序整合到细菌叶绿素中以调整光谱特性说明了哌啶结构在设计具有特定光学特性的功能材料中的应用 (Reddy 等人,2013 年)。

作用机制

Target of Action

The primary targets of 5-(Piperidine-1-sulfonyl)pyridin-2-amine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases are transmembrane receptor tyrosine kinases, originally discovered in anaplastic large cell lymphoma . They play a crucial role in cell growth and differentiation.

Mode of Action

5-(Piperidine-1-sulfonyl)pyridin-2-amine interacts with its targets (ALK and ROS1) by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and differentiation .

Biochemical Pathways

The inhibition of ALK and ROS1 by 5-(Piperidine-1-sulfonyl)pyridin-2-amine affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation. The downstream effects of this inhibition can lead to the suppression of tumor growth in cancers where these kinases are overactive .

Pharmacokinetics

The compound’s piperidine moiety is known to be a common feature in many pharmaceuticals , suggesting it may have favorable ADME properties

Result of Action

The molecular and cellular effects of 5-(Piperidine-1-sulfonyl)pyridin-2-amine’s action primarily involve the inhibition of cell growth and differentiation. By inhibiting the activity of ALK and ROS1, this compound can disrupt the signaling pathways that promote tumor growth, potentially leading to the suppression of tumor progression .

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review highlights the pharmaceutical relevance of both piperine and piperidine against different types of cancers .

属性

IUPAC Name |

5-piperidin-1-ylsulfonylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-10-5-4-9(8-12-10)16(14,15)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSQMRRSHUXCMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)

![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2800706.png)

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2800710.png)